molecular formula C17H16O B14627879 9-[(Propan-2-yl)oxy]anthracene CAS No. 57502-70-2

9-[(Propan-2-yl)oxy]anthracene

Cat. No.: B14627879
CAS No.: 57502-70-2
M. Wt: 236.31 g/mol
InChI Key: ISXKEBSCLMXOIL-UHFFFAOYSA-N
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Description

9-[(Propan-2-yl)oxy]anthracene is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound features an anthracene core with a propan-2-yl group attached via an oxygen atom at the 9-position. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(Propan-2-yl)oxy]anthracene typically involves the reaction of anthracene with an appropriate alkylating agent under controlled conditions. One common method is the etherification of anthracene using isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds as follows:

    Starting Materials: Anthracene and isopropyl alcohol.

    Catalyst: Acid catalyst such as sulfuric acid or hydrochloric acid.

    Reaction Conditions: The reaction mixture is heated under reflux to facilitate the formation of the ether bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

9-[(Propan-2-yl)oxy]anthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert the compound back to its hydrocarbon form.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the anthracene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products Formed

Scientific Research Applications

9-[(Propan-2-yl)oxy]anthracene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-[(Propan-2-yl)oxy]anthracene involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with cellular components, leading to changes in cellular functions. For example, its fluorescent properties can be exploited for imaging applications, where it binds to specific biomolecules and emits light upon excitation .

Comparison with Similar Compounds

Similar Compounds

    9-Anthracenemethanol: A derivative with a hydroxymethyl group at the 9-position.

    9,10-Diphenylanthracene: A derivative with phenyl groups at the 9 and 10 positions.

    9,10-Dimethylanthracene: A derivative with methyl groups at the 9 and 10 positions.

Uniqueness

9-[(Propan-2-yl)oxy]anthracene is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring specific fluorescence characteristics, such as in OLEDs and biological imaging .

Properties

CAS No.

57502-70-2

Molecular Formula

C17H16O

Molecular Weight

236.31 g/mol

IUPAC Name

9-propan-2-yloxyanthracene

InChI

InChI=1S/C17H16O/c1-12(2)18-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-12H,1-2H3

InChI Key

ISXKEBSCLMXOIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

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